For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Phenyl-2-propanol: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenyl-2-propanol, a versatile organic compound with applications in the fragrance and pharmaceutical industries.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals.[1] This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols.
Physicochemical Properties
1-Phenyl-2-propanol is a clear, colorless liquid at room temperature.[][4][5] It is characterized by a sweet, floral-green odor with a honey-like undertone.[4][6] The compound is sparingly soluble in water but readily dissolves in organic solvents like ethanol, ether, and chloroform.[][7]
Table 1: Physical and Chemical Properties of 1-Phenyl-2-propanol
| Property | Value | Reference |
| CAS Number | 698-87-3 (for racemic mixture) | [][8] |
| 14898-87-4 (deleted CAS for racemic) | [][4] | |
| 1572-95-8 (for (R)-(-)-1-Phenyl-2-propanol) | [9][10] | |
| Molecular Formula | C₉H₁₂O | [][6][8] |
| Molecular Weight | 136.19 g/mol | [][6][8][11] |
| Appearance | Clear colorless liquid | [][4][12] |
| Boiling Point | 205-207 °C | [] |
| 219-221 °C | [4][5][6] | |
| 220 °C | [13] | |
| 95-97 °C at 11 mmHg | [14] | |
| 117 °C at 23 mmHg (for (R)-enantiomer) | [10] | |
| Melting Point | 65-67 °C | [] |
| Density | 0.9988 g/cm³ | [] |
| 0.973 g/mL at 25 °C | [4][5][6] | |
| 0.999 g/mL | [13] | |
| 0.993 g/mL at 20 °C (for (R)-enantiomer) | [14] | |
| Refractive Index | n20/D 1.522 | [4][5][6] |
| 1.524 | [13] | |
| 1.5221 | [15] | |
| Solubility | Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol.[] Low solubility in water, readily dissolves in ethanol and ether.[7] | |
| Flash Point | 185 °F (85 °C) | [4][5][15] |
| Purity | Typically ≥95% or ≥98% | [][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Phenyl-2-propanol.
Table 2: Spectroscopic Data for 1-Phenyl-2-propanol
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum shows characteristic signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl protons. The coupling patterns provide structural information.[16] |
| ¹³C NMR | The carbon-13 NMR spectrum displays distinct peaks for the different carbon atoms in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon.[17] |
| Mass Spectrometry | The mass spectrum of 1-Phenyl-2-propanol shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[18] |
| IR Spectroscopy | The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. |
Experimental Protocols
Several methods for the synthesis of 1-Phenyl-2-propanol have been reported.
A common method for the preparation of 1-Phenyl-2-propanol is the reduction of phenylacetone (also known as 1-phenyl-2-propanone).[4][6]
-
Protocol: In a 4-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1500 ml of water, 150 g of sodium hydroxide pellets, 190 ml of ethanol, and 180 g of phenylacetone.[19] Heat the mixture to 80 °C with stirring.[19] Cautiously add 150 g of Raney alloy in small portions over approximately 1 hour, maintaining the temperature at 85-87 °C.[19] After the addition is complete, continue stirring and heating for an additional 2 hours. Cool the reaction mixture and filter to remove the nickel catalyst. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are washed, dried, and the solvent is removed. The resulting crude product is purified by distillation.
1-Phenyl-2-propanol can also be synthesized through a Grignard reaction.
-
Protocol: This method involves the reaction of styrene oxide with methyl magnesium bromide.[4][6] Alternatively, the reaction of propylene oxide with phenylmagnesium bromide can be employed.[20] The reaction is typically carried out in an anhydrous ethereal solvent. The Grignard reagent is prepared in situ and then reacted with the epoxide. The reaction is quenched with an aqueous acid solution to yield the desired alcohol.
An enantioselective synthesis of (S)-1-phenyl-2-propanol can be achieved through the bioreduction of 1-phenyl-2-propanone using microorganisms.
-
Protocol: Growing cells of Rhodococcus erythropolis JX-021 are used to catalyze the reduction.[] The biotransformation is carried out in a suitable medium containing the substrate. The reaction progress and enantiomeric excess of the product are monitored by gas chromatography (GC).[21]
The enantiomeric excess (e.e.) of chiral 1-Phenyl-2-propanol can be determined by gas chromatography using a chiral column.
-
Protocol: A chiral column, such as CP-Chirasil-Dex CB, is used.[21] The temperature program is optimized to achieve separation of the enantiomers. For example, starting at 100 °C, ramping to 120 °C at 10 °C/min, and then to 180 °C at 40 °C/min.[21] The retention times for the (S) and (R) enantiomers are distinct, allowing for their quantification and the calculation of the enantiomeric excess.[21]
Visualizations
Caption: Workflow for the synthesis of 1-Phenyl-2-propanol via the reduction of phenylacetone.
Caption: Relationship between 1-Phenyl-2-propanol, its precursor, and its applications.
References
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- 16. Solved 3. The 1H NMR spectrum of 1-phenyl 2-propanol is | Chegg.com [chegg.com]
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